molecular formula C18H13ClO3S B370717 biphenyl-4-yl 4-chlorobenzenesulfonate

biphenyl-4-yl 4-chlorobenzenesulfonate

Cat. No.: B370717
M. Wt: 344.8g/mol
InChI Key: RBPTUBVRUOCUON-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 4-chlorobenzenesulfonate is a sulfonate ester derivative featuring a biphenyl core substituted with a 4-chlorobenzenesulfonate group. This compound is structurally characterized by a sulfonate ester linkage (-SO₃-) connecting the biphenyl-4-yl moiety to the 4-chlorophenyl group. Its molecular formula is C₁₈H₁₃ClO₃S, with a molecular weight of 344.81 g/mol. Sulfonate esters like this are often utilized in organic synthesis as stable intermediates or prodrugs due to their hydrolytic resistance compared to sulfonyl chlorides .

Properties

Molecular Formula

C18H13ClO3S

Molecular Weight

344.8g/mol

IUPAC Name

(4-phenylphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C18H13ClO3S/c19-16-8-12-18(13-9-16)23(20,21)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H

InChI Key

RBPTUBVRUOCUON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate typically involves the reaction of biphenyl with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or promoting certain enzymatic activities, leading to alterations in cellular processes. The compound’s sulfonate group can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Sulfonyl Chloride Derivatives

The closest structural analogues are sulfonyl chlorides, which share the biphenyl-sulfonyl backbone but differ in reactivity and application:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4'-Chlorobiphenyl-4-sulfonyl chloride C₁₂H₈Cl₂O₂S -Cl (para on biphenyl) Reactive intermediate for sulfonamide synthesis; used in pharmaceuticals
4′-Fluorobiphenyl-4-sulfonyl chloride C₁₂H₈ClFO₂S -F (para on biphenyl) Enhanced electrophilicity due to electron-withdrawing -F; used in radiopharmaceuticals
4′-Methoxybiphenyl-4-sulfonyl chloride C₁₃H₁₁ClO₃S -OCH₃ (para on biphenyl) Reduced reactivity vs. Cl/F derivatives; potential for prodrug design

Key Differences :

  • Reactivity : Sulfonyl chlorides (e.g., 4'-chlorobiphenyl-4-sulfonyl chloride) are highly reactive, making them suitable for nucleophilic substitution reactions. In contrast, biphenyl-4-yl 4-chlorobenzenesulfonate, as a sulfonate ester, is more hydrolytically stable and often employed in drug formulations .
  • Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -F) increase sulfonyl chloride reactivity, whereas electron-donating groups (e.g., -OCH₃) reduce it .

Biphenyl Derivatives with Varied Functional Groups

Biphenyl scaffolds modified with non-sulfonate groups exhibit diverse biological activities:

Compound Class Functional Group Biological Activity Key Findings Reference
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)piperazin-1-yl]ethanones Piperazine-ethanone linker Antipsychotic - 2-Methoxy and 2,3-dichloro derivatives show potent anti-dopaminergic activity with reduced catalepsy .
(Biphenyl-4-yl)methylammonium chlorides Methylammonium chloride Anticonvulsant - Substitution at 3′ or 4′ positions modulates Na⁺ channel inactivation; trifluoromethoxy derivatives show broad efficacy .
N-(Biphenyl-4-yl)thiourea derivatives Thiourea-benzothiazole hybrid Antibacterial - Hybrids with sulfonamide groups inhibit E. coli and S. aureus .

Structural Influence on Activity :

  • Linker Groups: Piperazine-ethanone linkers enhance CNS penetration for antipsychotics, whereas methylammonium groups target ion channels for anticonvulsant effects .
  • Substituent Position : 4′-Chloro substitution on biphenyl maximizes steric and electronic interactions with biological targets, as seen in antipsychotic and anticonvulsant derivatives .

Physicochemical and Pharmacokinetic Comparisons

Property This compound 4'-Chlorobiphenyl-4-sulfonyl Chloride 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Molecular Weight (g/mol) 344.81 283.16 408.91
LogP (Predicted) ~3.5 ~3.8 ~4.2
Solubility Low in water; soluble in DMSO Reacts with water; soluble in THF Moderate in ethanol; low in water
Metabolic Stability High (sulfonate ester resistance) Low (reactive intermediate) Moderate (piperazine metabolism)

Notes:

  • The sulfonate ester group in this compound improves metabolic stability compared to sulfonyl chlorides, making it suitable for prolonged therapeutic action .
  • Piperazine-containing derivatives exhibit higher LogP values, correlating with enhanced blood-brain barrier penetration .

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